molecular formula C20H36Sn B2996371 Tributyl-(3,4-dimethylphenyl)stannane CAS No. 1505287-81-9

Tributyl-(3,4-dimethylphenyl)stannane

Cat. No. B2996371
CAS RN: 1505287-81-9
M. Wt: 395.218
InChI Key: PJEJUKDOTQEELI-UHFFFAOYSA-N
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Description

Tributyl-(3,4-dimethylphenyl)stannane is an organotin compound. It is also known by other synonyms such as Phenyltributylstannane, Phenyltributyltin, and Tributylphenyltin . The molecular formula of this compound is C18H32Sn .


Molecular Structure Analysis

The molecular formula of Tributyl-(3,4-dimethylphenyl)stannane is C18H32Sn . The average mass is 368.163 Da and the monoisotopic mass is 369.158875 Da .


Chemical Reactions Analysis

Organotin hydrides are used in various reactions due to their ability to cleave homolytically . They are used in reactions such as the Barton-McCombie reaction, Barton decarboxylation, dehalogenation, and intramolecular radical cyclization . They can also be used in the conjugate reduction of α,β-unsaturated ketones .


Physical And Chemical Properties Analysis

Tributyl-(3,4-dimethylphenyl)stannane is a liquid with a refractive index of 1.516 . It has a boiling point of 125-128 °C/0.14 mmHg and a density of 1.125 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Trifluoromethylated Heterocyclic Compounds

Tributyl(3,3,3-trifluoro-1-propynyl)stannane has been utilized for the efficient synthesis of various trifluoromethylated heterocyclic compounds, including pyrazoles, triazoles, and isoxazoles. These compounds serve as useful building blocks for regioselective introduction of functional groups such as aryl groups or iodine, demonstrating the versatility of stannane derivatives in organic synthesis (Hanamoto, Hakoshima, & Egashira, 2004).

Reactivity with Carbon Dioxide

Research into the CO2 insertion into Sn−O bonds of tributyl(alkoxy)- and (oxo)stannanes revealed their reactivity towards carbon dioxide, providing insights into dimethyl carbonate synthesis. This reactivity highlights the potential of tributylstannanes in carbon capture and utilization strategies, converting CO2 into valuable chemical intermediates (Ballivet-Tkatchenko, Douteau, & Stutzmann, 2000).

Hydroxymethyl Anion Equivalent

Tributyl[(methoxymethoxy)methyl]stannane serves as a hydroxymethyl anion equivalent, facilitating the synthesis of complex organic molecules. This application underscores the role of stannane compounds in providing synthetic pathways that are less accessible through traditional methods (Danheiser, Romines, Koyama, Gee, Johnson, & Medich, 2003).

Catalyst for Silastannation of Arylacetylenes

The palladium-catalyzed silastannation of acetylenes with tributyl(trimethylsilyl)stannane, facilitating the synthesis of (Z)-silyl(stannyl)ethenes at room temperature, represents another innovative application. This process offers a new route for the introduction of silicon and tin into organic molecules, expanding the toolkit for organosilicon and organotin chemistry (Nakano et al., 2004).

Design of Easily Removable Tin Reagents

A novel family of tin reagents designed for easy removal from reaction mixtures has been developed. These reagents, with polyaromatic hydrocarbon supports, facilitate radical reductions, cyclizations, and Stille couplings, akin to tributyltin derivatives, but with simplified post-reaction cleanup (Stien & Gastaldi, 2004).

Mechanism of Action

The mechanism of action of Tributyl-(3,4-dimethylphenyl)stannane involves the use of organotin hydrides as radical reducing agents . The relatively weak, nonionic bond between tin and hydrogen in these compounds can cleave homolytically .

Safety and Hazards

Tributyl-(3,4-dimethylphenyl)stannane is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, and STOT RE 1 . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

tributyl-(3,4-dimethylphenyl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9.3C4H9.Sn/c1-7-5-3-4-6-8(7)2;3*1-3-4-2;/h3,5-6H,1-2H3;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEJUKDOTQEELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC(=C(C=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tributyl-(3,4-dimethylphenyl)stannane

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